molecular formula C8H9N3 B15072621 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine

1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine

Cat. No.: B15072621
M. Wt: 147.18 g/mol
InChI Key: XDLIXQPYOZAIJZ-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolopyridine compounds .

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). The compound binds to the ATP-binding site of these receptors, inhibiting their kinase activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This mechanism makes it a promising candidate for cancer therapy .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

1-methylpyrrolo[2,3-b]pyridin-3-amine

InChI

InChI=1S/C8H9N3/c1-11-5-7(9)6-3-2-4-10-8(6)11/h2-5H,9H2,1H3

InChI Key

XDLIXQPYOZAIJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)N

Origin of Product

United States

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